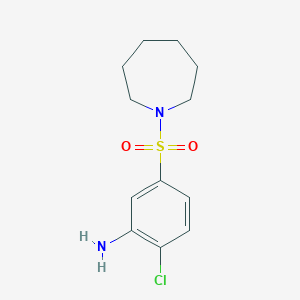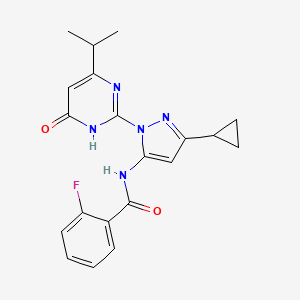
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, a dimethylpyrrole group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, a dimethylpyrrole group, and a carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of the molecule, and its melting point would depend on the strength of the intermolecular forces.Aplicaciones Científicas De Investigación
Antibacterial and Enzyme Inhibition Applications
- Antibacterial Agents and Enzyme Inhibitors : Compounds synthesized from 2,3-dihydro-1,4-benzodioxin-6-yl derivatives have been studied for their potential as antibacterial agents and moderate enzyme inhibitors. These derivatives have demonstrated notable effectiveness against bacterial strains and inhibitory activity against lipoxygenase enzyme (Abbasi et al., 2017).
- Anticonvulsant Activity : Amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have been synthesized and evaluated for their anticonvulsant activity, showing promise in this application (Arustamyan et al., 2019).
Antibacterial, Antifungal, and Lipoxygenase Inhibition Studies
- Sulfonamides with Antibacterial Potential : Research on N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides highlights their promising antibacterial potential and possible use as therapeutic agents for inflammatory ailments. These molecules displayed significant inhibition against various bacterial strains and lipoxygenase enzyme (Abbasi et al., 2017).
- Antimicrobial and Antifungal Agents : Certain derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl have been identified as promising antibacterial and antifungal agents, with specific compounds like 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide showing notable antimicrobial potential with low hemolytic activity (Abbasi et al., 2020).
Synthesis and Pharmaceutical Applications
- Efficient Synthesis Routes for Antibacterial Compounds : Pyridyl analogues of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde have been synthesized, serving as key intermediates for antibacterial medicinal chemistry programs. These routes are efficient for producing multigram quantities of each aldehyde (Barfoot et al., 2010).
Biofilm Inhibition and Cytotoxicity
- Biofilm Inhibition and Low Cytotoxicity : Synthesized N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have shown suitable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, while also displaying mild cytotoxicity. This suggests potential use in treating bacterial biofilms (Abbasi et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-9-7-12(15(17)18)10(2)16(9)11-3-4-13-14(8-11)20-6-5-19-13/h3-4,7-8H,5-6H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPFDDTWSVDERC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCCO3)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372892.png)

![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2372897.png)


![3-(2-chlorophenyl)-5-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2372904.png)
![N-[1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2372905.png)

![2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid](/img/structure/B2372907.png)



![4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2372913.png)
